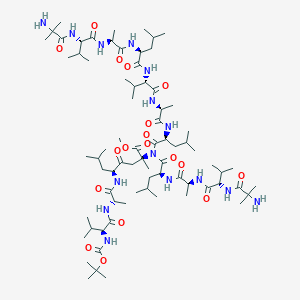
(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) is an important area in asymmetric organic synthesis, offering high enantioselectivity and yield for a variety of compounds. This process utilizes chiral catalysts to resolve racemic mixtures into enantiopure compounds, covering different types of compounds including alcohols, epoxides, amines, and others. The advancements in chiral catalyst development have significantly enhanced the efficiency of these resolutions, marking a crucial development in the synthesis of chiral compounds (Pellissier, 2011).
Advances in Selective Catalytic Oxidation
The selective catalytic oxidation of cyclohexene demonstrates the versatility of (1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal in synthesizing various industrially relevant compounds. This process enables the production of a range of oxidation states and functional groups from a single substrate, highlighting the compound's utility in synthetic chemistry and industrial applications. Recent advances have focused on optimizing these reactions to selectively yield targeted products, an effort critical for both academic and industrial chemists (Cao et al., 2018).
Oxidation of Cyclohexane
The oxidation of cyclohexane into ketone-alcohol (KA) oil, a precursor for nylon production, showcases another application of related chemistry. The comprehensive review of catalytic materials for this process reflects ongoing research aimed at improving the efficiency and selectivity of cyclohexane oxidation. Innovations in catalyst design, particularly with metal and metal oxide-loaded silica catalysts, have shown promising results in enhancing the selectivity for KA oil and conversion rates, underscoring the compound's significance in material science and industrial manufacturing (Abutaleb & Ali, 2021).
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The synthesis and chemistry of hexasubstituted pyrazolines, derived from similar precursors, illustrate the compound's application in creating structurally unique compounds with potential biological activities. This work emphasizes the versatility of such compounds in generating a variety of functional groups and structures, including cyclopropanes and hydroperoxy substituted pyrazolines, which have applications in oxygen-atom transfer reactions and the synthesis of 3-hydroxy-1,2-dioxolanes. These contributions significantly impact the fields of organic synthesis and medicinal chemistry (Baumstark et al., 2013).
Future Directions
properties
IUPAC Name |
(3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,9-10H,1-3,6-7H2/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQJRFUFQAQRI-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(=O)C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3C=CC(=O)[C@@H]3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454639 |
Source


|
| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1,2-Dihydroxy-3-cyclopropen-5-one 1,2-Cyclohexyl Ketal | |
CAS RN |
111005-65-3 |
Source


|
| Record name | (3aR,6aR)-spiro[3a,6a-dihydrocyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














